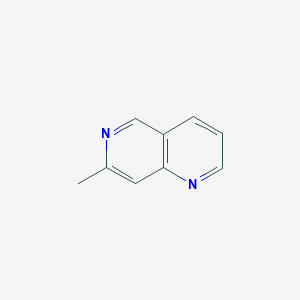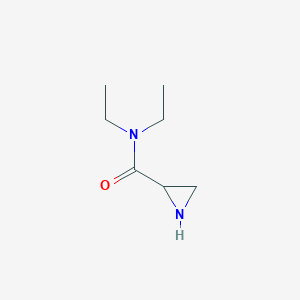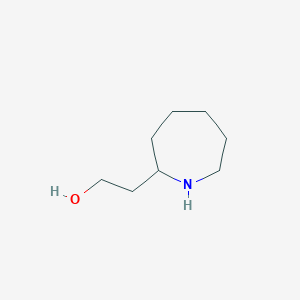
7-Methyl-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of 1,6-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group attached at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of 2-methylpyridine with malononitrile in the presence of a base, followed by cyclization to form the naphthyridine core. Another method includes the condensation of 2-aminopyridine with acetaldehyde, followed by cyclization and methylation at the seventh position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of substituted naphthyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridine compounds.
Scientific Research Applications
7-Methyl-1,6-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with DNA synthesis and repair processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
1,6-Naphthyridine: The parent compound, known for its diverse biological activities.
1,8-Naphthyridine: Another isomer with similar structural features but different biological properties.
Quinolines: Compounds with a similar fused-ring system but with different nitrogen atom arrangements.
Uniqueness: 7-Methyl-1,
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
7-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-6H,1H3 |
InChI Key |
ZCFCCKICMGRIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)



![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)




